Pirarubicin

Übersicht

Beschreibung

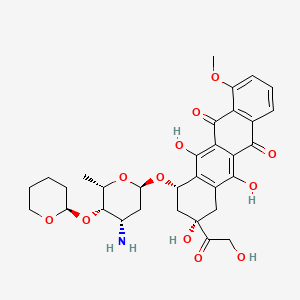

Pirarubicin is an anthracycline drug . It’s an analogue of the anthracycline antineoplastic antibiotic doxorubicin . This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis . It’s also known by other names such as Adriamycin, tetrahydropyranyl this compound, Theprubicin, THP-Adm, and THP-Doxorubicin .

Molecular Structure Analysis

This compound has a molecular formula of C32H37NO12 . Its average mass is 627.636 Da and its monoisotopic mass is 627.231567 Da . It has 7 defined stereocentres .

Chemical Reactions Analysis

This compound has been found to interact with DNA . It binds with DNA mainly by intercalation . The combination of three-dimensional excitation-emission fluorescence matrices and second-order calibration methods could provide a powerful tool for studies of parallel competitive binding reactions of many chemical components with DNA in the presence of interferents .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 834.7±65.0 °C at 760 mmHg . It has a vapour pressure of 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 127.1±3.0 kJ/mol . The flash point is 458.6±34.3 °C . The index of refraction is 1.671 . The molar refractivity is 154.6±0.4 cm3 . It has 13 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Pirarubicin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Behandlung von nicht-muskelinvasivem Blasenkrebs: this compound hat sich als wirksam bei der Behandlung von Patienten mit nicht-muskelinvasivem Blasenkrebs (NMIBC) erwiesen. Studien deuten darauf hin, dass es im Vergleich zu anderen Behandlungen eine geringere Häufigkeit von Nebenwirkungen, eine höhere Sicherheitsbewertung und ein verbessertes Überlebensergebnis aufweist .

Chemotherapie-Infusionsschemata: Die Forschung hat die Auswirkungen verschiedener Infusionsschemata von this compound auf die Behandlung von Blasenkrebs untersucht. Vergleiche zwischen thermischer Perfusionsbehandlung und normalen Perfusionskontrollgruppen wurden durchgeführt, um die Wirksamkeit der Chemotherapie zu bewerten .

Minderung der Kardiotoxizität: Aufgrund der mit this compound verbundenen Kardiotoxizität untersuchen Studien Verbindungen wie Isoquercitrin zur Behandlung der this compound-induzierten Kardiotoxizität .

DNA-Interaktionsstudien: Die wissenschaftliche Forschung hat sich eingehend mit der Untersuchung der Interaktion von this compound mit DNA befasst, was entscheidend ist, um seinen Wirkmechanismus und potenzielle Nebenwirkungen zu verstehen .

Kombinationstherapie bei Weichteilsarkomen: this compound wird in Kombinationschemotherapieschemata für Weichteilsarkome eingesetzt, wobei die Wirksamkeit und Sicherheit im Vergleich zu Standardtherapien auf Doxorubicin-Basis bewertet werden .

Peroxid-Generierung und Analyse des mitochondrialen Potenzials: Die bildgebende zytometrische Analyse wurde durchgeführt, um die Peroxid-Generierung und Änderungen des mitochondrialen Potenzials (ΔΨm) in Zellen zu beobachten, die mit this compound behandelt wurden, und so Einblicke in seine zellulären Wirkungen zu gewinnen .

Safety and Hazards

Pirarubicin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Pirarubicin has been used in the treatment of various cancers, but its cardiotoxicity cannot be ignored . Research is being conducted to find drugs that can prevent this cardiotoxicity . One such drug is Schisandrin B, which has shown potential in alleviating this compound-induced cardiotoxicity . Another promising development is the Hydroxypropyl acrylamide polymer-conjugated this compound (P-THP), an innovative polymer-conjugated anticancer agent . It theoretically has highly tumor-specific distribution via the enhanced permeability and retention (EPR) effect .

Wirkmechanismus

Target of Action

Pirarubicin, an anthracycline drug, primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication and transcription .

Mode of Action

This compound intercalates into DNA, meaning it inserts itself between the base pairs of the DNA helix . This intercalation distorts the DNA structure, inhibiting the normal functioning of the DNA. Additionally, this compound interacts with topoisomerase II, preventing the enzyme from repairing the DNA structure . This dual action inhibits DNA replication and repair, as well as RNA and protein synthesis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit apoptosis through the Phlpp1/AKT/Bcl-2 signaling pathway . This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can induce cell death and prevent the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound in humans has been studied, and it has been found that there is a significant correlation between the leucocyte cell kill and the this compound area under the time-concentration curve . The most significant correlation was obtained using the plasma concentration of doxorubicin, a metabolite of this compound, at the end of the infusion . This suggests that the metabolism of this compound into doxorubicin plays a crucial role in its pharmacokinetics .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of DNA replication and repair, and RNA and protein synthesis . This leads to cell death and prevents the proliferation of cancer cells . This compound has been found to be less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that Isoquercitrin, a natural flavonoid with antioxidant and anti-apoptosis properties, can prevent this compound-induced cardiotoxicity . This suggests that the presence of certain compounds in the environment can influence the action of this compound .

Biochemische Analyse

Biochemical Properties

Pirarubicin interacts with topoisomerase II, a crucial enzyme involved in DNA replication and repair, as well as RNA and protein synthesis . By intercalating into DNA, it inhibits these biochemical reactions, thereby exerting its anticancer effects .

Cellular Effects

This compound has been shown to induce a protective macroautophagy response in cervical cancer cells . It also exhibits cardiotoxic effects, which have been linked to its interaction with the PI3K/AKT/mTOR signaling pathway . Furthermore, it has been found to increase the activation of this pathway, leading to a decrease in oxidative stress levels .

Molecular Mechanism

The molecular mechanism of this compound involves its intercalation into DNA and interaction with topoisomerase II . This leads to the inhibition of DNA replication and repair, as well as RNA and protein synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the drug induces a protective macroautophagy response in cervical cancer cells

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been shown that this compound administered at a dose of 0.5 mg/kg either by the intraarterial hepatic route or by the intravenous route has different effects on tumor growth rate .

Metabolic Pathways

It has been suggested that the drug may influence the PI3K-AKT signaling pathway .

Transport and Distribution

This compound is taken up by a uridine-transportable sodium-dependent concentrative nucleoside transporter in Ehrlich ascites carcinoma cells . This suggests that the drug may be transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Given its mechanism of action, it is likely that the drug localizes to the nucleus where it interacts with DNA and topoisomerase II .

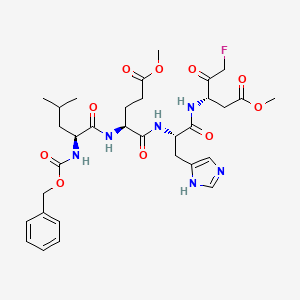

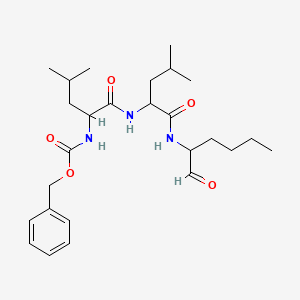

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pirarubicin involves several steps starting from a commercially available starting material.", "Starting Materials": [ "4'-O-tert-butyldimethylsilyl-7,9-dideoxy-7-(2,3,4-tri-O-acetyl-α-L-fucopyranosyl)-daunomycinone", "2,3,4,6-tetra-O-acetyl-α-L-fucopyranosyl bromide", "Anhydrous potassium carbonate", "Methanol", "Acetic acid", "Dimethylformamide", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "The first step involves the protection of the 4'-OH group of the daunomycinone with tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and a base such as triethylamine in anhydrous dichloromethane to obtain 4'-O-TBDMS-daunomycinone.", "The second step involves the selective acetylation of the 7-OH group of 4'-O-TBDMS-daunomycinone with acetic anhydride in the presence of anhydrous potassium carbonate in dimethylformamide to obtain 4'-O-TBDMS-7-O-acetyldaunomycinone.", "The third step involves the glycosylation of 4'-O-TBDMS-7-O-acetyldaunomycinone with 2,3,4,6-tetra-O-acetyl-α-L-fucopyranosyl bromide in the presence of silver oxide in dry methanol to obtain 4'-O-TBDMS-7-(2,3,4-tri-O-acetyl-α-L-fucopyranosyl)daunomycinone.", "The fourth step involves the deprotection of the TBDMS group with hydrochloric acid in dioxane-water to obtain 4'-OH-7-(2,3,4-tri-O-acetyl-α-L-fucopyranosyl)daunomycinone.", "The fifth step involves the deacetylation of the fucose sugar with sodium hydroxide in methanol-water to obtain 4'-OH-7-fucosedaunomycinone.", "The final step involves the acetylation of the 4'-OH and 7-OH groups with acetic anhydride in the presence of pyridine in ethyl acetate to obtain Pirarubicin." ] } | |

CAS-Nummer |

72496-41-4 |

Molekularformel |

C32H37NO12 |

Molekulargewicht |

627.6 g/mol |

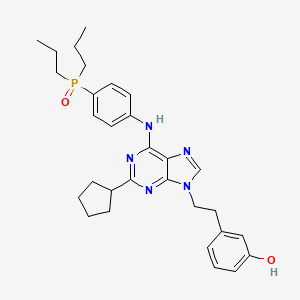

IUPAC-Name |

(9R)-7-[(2S,4R,5R,6R)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19?,21-,22-,31+,32-/m1/s1 |

InChI-Schlüssel |

KMSKQZKKOZQFFG-CBIZWKIZSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@H](O1)OC2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

72496-41-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)

![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

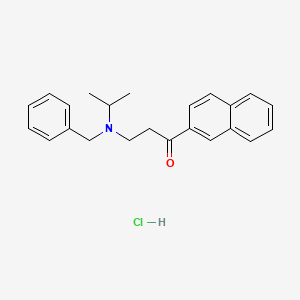

![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)

![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)